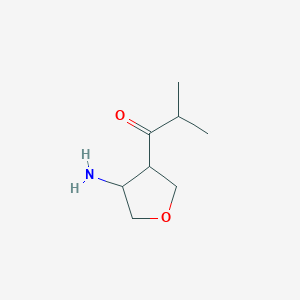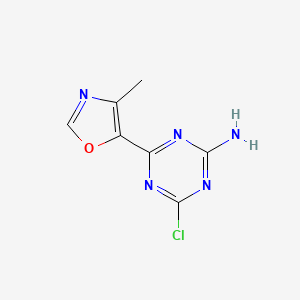
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both triazine and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazine Ring: The triazine ring can be synthesized via nucleophilic substitution reactions involving cyanuric chloride and suitable amines.
Coupling of the Rings: The final step involves coupling the oxazole and triazine rings under controlled conditions, often using a catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions can occur at the chloro group, potentially replacing it with a hydrogen atom.
Substitution: The chloro group on the triazine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.
Reduction: Reduction of the chloro group may yield the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It may be used in the synthesis of polymers or as a building block for advanced materials.
Biology
Biological Activity: Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: The compound can be a lead compound for the development of new pharmaceuticals.
Industry
Agriculture: It may be used in the development of agrochemicals such as herbicides or pesticides.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine would depend on its specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine: Lacks the amine group.
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
The presence of both the oxazole and triazine rings, along with the specific substituents, gives 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine unique chemical properties that can be exploited in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H6ClN5O |
|---|---|
Poids moléculaire |
211.61 g/mol |
Nom IUPAC |
4-chloro-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H6ClN5O/c1-3-4(14-2-10-3)5-11-6(8)13-7(9)12-5/h2H,1H3,(H2,9,11,12,13) |
Clé InChI |
YZUOBYJFZLGWSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=N1)C2=NC(=NC(=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



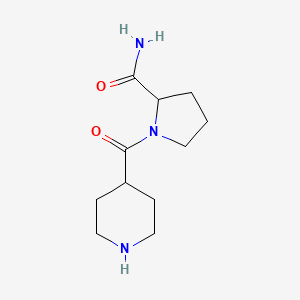
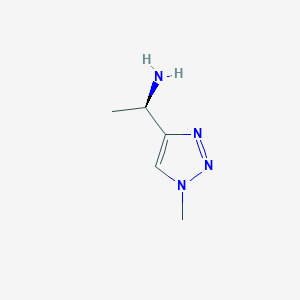
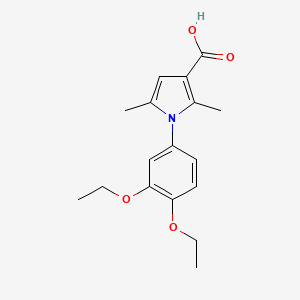


![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)

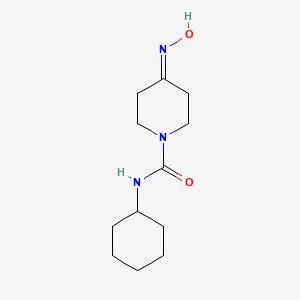

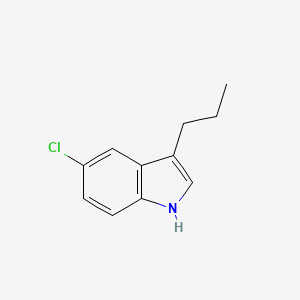
![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
